molecular formula C19H15NO3 B11986935 Methyl 4-(1-naphthoylamino)benzoate

Methyl 4-(1-naphthoylamino)benzoate

Cat. No.: B11986935
M. Wt: 305.3 g/mol
InChI Key: DPZRBIQQVKNFHL-UHFFFAOYSA-N
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Description

Methyl 4-(1-naphthoylamino)benzoate is an organic compound with the molecular formula C19H15NO3. It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methyl ester group and a naphthoylamino group. This compound is often used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a catalyst such as p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of esterification and amide formation would apply, with considerations for scaling up the reaction while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-naphthoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(1-naphthoylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 4-(1-naphthoylamino)benzoate involves its interaction with various molecular targets. The ester and amide groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to proteins and enzymes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic amino acids and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-naphthoylamino)benzoate is unique due to its combination of a naphthoyl group and a benzoic acid derivative, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

methyl 4-(naphthalene-1-carbonylamino)benzoate

InChI

InChI=1S/C19H15NO3/c1-23-19(22)14-9-11-15(12-10-14)20-18(21)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,20,21)

InChI Key

DPZRBIQQVKNFHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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